molecular formula C7H6ClF2NO B8724755 2-Chloro-5-(difluoromethoxy)-3-methylpyridine

2-Chloro-5-(difluoromethoxy)-3-methylpyridine

Cat. No. B8724755
M. Wt: 193.58 g/mol
InChI Key: KOEQCOUHGLLYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309263B2

Procedure details

A mixture of 2-chloro-5-(difluoromethoxy)-3-methylpyridine (12.4 g, 64.1 mmol), zinc cyanide (4.07 mL, 64.1 mmol), 1,1′-bis(diphenylphosphino)ferrocene (2.5 g, 4.51 mmol) and tris(dibenzylideneacetone)dipalladium(0) (2.1 g, 2.93 mmol) in DMA (50 mL) was heated to 110° C. under N2 for 18 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase obtained was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 0-70% EtOAc/hex to give 5-(difluoromethoxy)-3-methylpicolinonitrile (5.88 g, 31.9 mmol, 49.8% yield). MS m/z: 185.0 [M+H].
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
4.07 mL
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH:10]([F:12])[F:11])=[CH:4][N:3]=1.C[C:14]([N:16](C)C)=O>O.[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:11][CH:10]([F:12])[O:9][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([C:14]#[N:16])=[N:3][CH:4]=1 |f:3.4.5,6.7.8,9.10.11.12.13|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C)OC(F)F
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
zinc cyanide
Quantity
4.07 mL
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
2.1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-70% EtOAc/hex

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C(=NC1)C#N)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.9 mmol
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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